2-Methoxychrysene
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Overview
Description
2-Methoxychrysene is a methylated metabolite of chrysene, a polycyclic aromatic hydrocarbon. It is formed when chrysene undergoes metabolic processes in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxychrysene can be synthesized through photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene. This process involves the deprotection and purification of the resulting methoxychrysenes to obtain pure chrysenols . Another method involves the Suzuki cross-coupling reaction of naphthalene-2-boronic acid with 2-bromo-5-methoxybenzaldehyde, followed by further chemical modifications .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of photochemical cyclization and Suzuki cross-coupling reactions are common in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxychrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxychrysene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other polycyclic aromatic hydrocarbons and their derivatives.
Biology: Studied for its role as a metabolite of chrysene and its potential biological effects.
Medicine: Investigated for its potential toxicological effects and its role in environmental monitoring.
Industry: Used in the synthesis of reference materials for environmental and biological studies.
Mechanism of Action
2-Methoxychrysene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates the compound’s toxicity by up-regulating cytochrome P450 enzymes, which enhance the formation of reactive metabolites. These metabolites generate reactive oxygen species (ROS) within tissues, potentially disrupting cellular processes and leading to toxic effects .
Comparison with Similar Compounds
- 2-Hydroxychrysene
- 5-Methylchrysene
- 8-Hydroxy-5-methylchrysene
Comparison: 2-Methoxychrysene is unique due to its methoxy group, which influences its chemical reactivity and biological activity. Compared to 2-Hydroxychrysene, this compound has different regioselective toxicities and binding affinities to the aryl hydrocarbon receptor . The presence of the methoxy group also affects its metabolic pathways and the formation of reactive intermediates .
Properties
IUPAC Name |
2-methoxychrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-15-8-11-17-14(12-15)7-10-18-16-5-3-2-4-13(16)6-9-19(17)18/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLBBJVMRYAFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543378 |
Source
|
Record name | 2-Methoxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63020-58-6 |
Source
|
Record name | 2-Methoxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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